2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZVTGEUBDNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide
The synthesis of the title compound is primarily achieved through standard amidation techniques, with several alternative methods for the formation of acetamide (B32628) derivatives being prevalent in organic chemistry.
The most direct and established method for synthesizing this compound is the condensation reaction between an activated carboxylic acid derivative and an aniline (B41778). Specifically, 4-bromophenylacetyl chloride is reacted with 2-methoxyaniline. nih.govresearchgate.net
This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at a controlled temperature, often around 273 K (0 °C), for several hours to ensure completion. nih.govresearchgate.net Following the reaction, a standard workup procedure involving an acid wash, extraction with an organic solvent like ethyl acetate, and purification by crystallization yields the final product as a solid. nih.govresearchgate.net
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
|---|---|
| Reactant 1 | 4-Bromophenylacetyl Chloride |
| Reactant 2 | 2-Methoxyaniline |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Base | Triethylamine |
| Temperature | 273 K (0 °C) |
| Duration | ~3 hours |
This table summarizes the typical conditions for the condensation reaction.
While the acid chloride method is common, several other strategies exist for the synthesis of N-aryl acetamides, which could be adapted for the production of this compound. These methods can be advantageous in terms of substrate scope, reaction conditions, or avoidance of sensitive reagents.
Metal-Free Amidation: A transition-metal-free approach involves the reaction of aryltriazenes with acetonitrile (B52724), where acetonitrile serves as the nitrogen donor and water acts as the oxygen source. This method is promoted by Brønsted acidic ionic liquids under ambient conditions. arabjchem.org
Umpolung Amide Synthesis (UmAS): This method inverts the typical polarity of the reactants. It involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly form N-aryl amides without the need for activating agents. nih.gov
Diazotization-Coupling: Aryl amines can be converted to their corresponding acetamides by diazotization, followed by a coupling reaction with acetonitrile. This metal-free method uses an oxidant like potassium persulfate (K₂S₂O₈). researchgate.net
Rearrangement Reactions: Substituted N-aryl glycines can be synthesized from 2-chloro-N-aryl acetamides through a one-pot intermolecular cyclization and subsequent rearrangement. researchgate.net
Functional Group Interconversions and Derivatization Strategies
The structure of this compound contains three key functional groups amenable to further transformation: the aryl bromide, the methoxy (B1213986) group, and the amide linkage. The aryl bromide is particularly useful for building more complex molecules.
The bromine atom attached to the phenyl ring is a versatile handle for introducing new functional groups. While direct nucleophilic aromatic substitution on an unactivated aryl bromide is difficult, the bromine atom readily participates in transition metal-catalyzed cross-coupling reactions, which are mechanistically complex but function as a formal nucleophilic substitution. libretexts.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The methoxy group (-OCH₃) is generally stable. However, under specific conditions, it can be cleaved or can influence the reactivity of the aromatic ring.
Oxidation: The aromatic ring is generally resistant to oxidation. However, the presence of the electron-donating methoxy group can activate the ring towards electrophilic substitution, including hydroxylation under specific oxidative conditions using peracids. nih.gov Strong oxidizing agents would more likely target other parts of the molecule or, under harsh conditions, lead to degradation.
Reduction (Demethylation): The most common transformation of an aryl methoxy group is cleavage of the ether bond to form a phenol (B47542). This is a reductive process for the methyl group but is often referred to as demethylation. This is typically achieved using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃).
The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the extension of the molecular framework.
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. It involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.orgrsc.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for creating complex biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.govnih.gov
Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Stille | Organostannane (e.g., R-SnBu₃) | C-C |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S |
| Negishi | Organozinc Reagent | C-C |
This table outlines key coupling reactions that can be used to derivatize the 2-(4-bromophenyl) moiety.
These coupling reactions provide a robust platform for modifying this compound, allowing for the systematic exploration of structure-activity relationships in various chemical and biological contexts.
Design and Synthesis of Novel N-Substituted Acetamide Derivatives
A direct and effective method for the synthesis of this compound has been reported. This specific synthesis exemplifies a common strategy for creating N-substituted acetamides, which involves the reaction of an acid chloride with an aniline derivative nih.gov.
The synthesis of the title compound, this compound, is achieved by dissolving 4-bromophenylacetyl chloride and 2-methoxyaniline in freshly distilled dichloromethane (CH2Cl2). The reaction mixture is stirred in the presence of triethylamine at a controlled temperature of 273 K for approximately 3 hours. Following the reaction period, the mixture is poured into an ice-cold aqueous hydrochloric acid solution. The product is then extracted using ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, then dried and concentrated under reduced pressure. The final product is obtained as a light yellow solid, which can be further purified by crystallization from an ethyl acetate-petroleum ether mixture to yield colorless blocks of the compound nih.gov.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Conditions |
|---|
General synthetic strategies for other novel N-substituted acetamide derivatives often involve a two-step process. A common initial step is the synthesis of a 2-chloro-N-(substituted phenyl) acetamide intermediate. This is typically achieved by reacting a substituted aniline with chloroacetyl chloride in glacial acetic acid proquest.comrjptonline.org. In the subsequent step, this intermediate is reacted with a substituted phenol in the presence of a base like anhydrous potassium carbonate and a solvent such as acetone, under reflux, to yield the final 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives proquest.comrjptonline.org.
Another versatile method involves the coupling of a carboxylic acid with an amine. For example, a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives were synthesized by dissolving the corresponding acid in dichloromethane and treating it with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-Diisopropylethylamine (DIPEA). The appropriate amine is then added, and the reaction is stirred at room temperature tandfonline.com. This approach avoids the need for harsh reagents and often results in good yields and high purity of the final products tandfonline.com.
These methodologies highlight the common chemical transformations used in the design and synthesis of novel N-substituted acetamides, allowing for the creation of diverse molecular structures for further investigation.
Advanced Structural Characterization and Solid State Analysis
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction analysis has been instrumental in determining the precise three-dimensional structure of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, revealing key details about its conformation, intermolecular interactions, and crystal packing. The compound crystallizes in the triclinic space group P-1. nih.gov
Molecular Conformation and Dihedral Angles
The molecular structure of this compound is characterized by a notable non-planar arrangement. The molecule adopts a "W-shape" configuration. nih.gov A critical aspect of its conformation is the relative orientation of the two phenyl rings and the central acetamide (B32628) linkage.
The dihedral angle between the mean planes of the 4-bromophenyl ring and the 2-methoxyphenyl ring is 50.88(14)°. nih.gov Furthermore, the acetamide group is significantly twisted with respect to the 4-bromophenyl moiety, with a dihedral angle of 76.55(17)° between the acetamide fragment and the p-bromophenyl group. nih.gov This twisted conformation is a defining feature of the molecule's steric and electronic landscape.
Table 1: Key Crystallographic and Structural Parameters
| Parameter | Value |
| Empirical Formula | C₁₅H₁₄BrNO₂ |
| Molecular Weight | 320.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.851(4) |
| b (Å) | 12.083(10) |
| c (Å) | 12.265(10) |
| α (°) | 74.61(3) |
| β (°) | 87.47(3) |
| γ (°) | 85.18(3) |
| Volume (ų) | 690.5(10) |
| Z | 2 |
Intermolecular Interactions in Crystal Packing
A prominent feature is the presence of intermolecular N—H⋯O hydrogen bonds. These interactions link adjacent molecules, with the amide hydrogen atom acting as the donor and the carbonyl oxygen atom of a neighboring molecule serving as the acceptor. nih.gov In addition to these classical hydrogen bonds, weaker C—H⋯π contacts are also observed. These interactions involve hydrogen atoms from the phenyl rings and the π-electron system of an adjacent aromatic ring, further contributing to the cohesion of the crystal lattice. nih.gov
Supramolecular Assembly and Crystal Engineering Insights
The interplay of the aforementioned intermolecular forces results in a well-defined supramolecular architecture. The combination of N—H⋯O hydrogen bonds and C—H⋯π contacts connects the molecules into one-dimensional chains that propagate along the crystallographic a-axis. nih.gov
Spectroscopic Elucidation of Molecular Structure
While a detailed experimental spectroscopic analysis for this compound is not available in the cited literature, the principles of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are fundamental to confirming its molecular structure.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic vibrational modes would be expected. Key absorptions would include the N-H stretching vibration of the amide group, typically observed in the range of 3200-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) would be expected around 1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present, along with C-O stretching from the methoxy (B1213986) group and the C-Br stretching vibration at lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
In the ¹H NMR spectrum of this compound, distinct signals would be anticipated for the protons of the two aromatic rings, the methylene (B1212753) (-CH₂-) bridge, the methoxy (-OCH₃) group, and the amide (N-H) proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution patterns on both phenyl rings.
The ¹³C NMR spectrum would complement this information by showing separate signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the amide, the carbons of the two phenyl rings (with the carbon attached to the bromine atom showing a characteristic chemical shift), the methylene carbon, and the methoxy carbon.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for elucidating the electronic structure, reactivity, and various physicochemical properties of a molecule. For 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, such studies would provide invaluable insights.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, which can then be compared with experimental data from techniques like X-ray crystallography.
A comprehensive DFT study would typically start by optimizing the molecular geometry of a single molecule in the gas phase. The calculated bond lengths, bond angles, and dihedral angles could then be compared with the experimental X-ray diffraction data to validate the chosen theoretical level. Discrepancies between the gas-phase theoretical model and the solid-state experimental data can often be attributed to intermolecular interactions, such as the observed hydrogen bonding, in the crystal lattice. nih.gov Such a study would also yield the electronic ground state energy and the distribution of electrons within the molecule.
Table 1: Selected Crystallographic Data for this compound nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄BrNO₂ |
| Molecular Weight | 320.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.851 (4) |
| b (Å) | 12.083 (10) |
| c (Å) | 12.265 (10) |
| α (°) | 74.61 (3) |
| β (°) | 87.47 (3) |
| γ (°) | 85.18 (3) |
| Volume (ų) | 690.5 (10) |
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
A theoretical study on this compound would involve calculating the energies of the HOMO and LUMO. The resulting energy gap would provide a quantitative measure of its reactivity. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. It provides a detailed picture of the delocalization of electron density between filled and empty orbitals, which is crucial for understanding hyperconjugative and conjugative effects.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.
An MEP map of this compound would likely show negative potential around the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group would be expected to show a positive potential, highlighting its susceptibility to nucleophilic attack.
First-Order Hyperpolarizability Calculations for Non-linear Optical Properties
First-order hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The calculation of the first-order hyperpolarizability (β) of this compound would require a quantum chemical approach. The results would indicate its potential as an NLO material. These calculations are sensitive to the molecular structure and electronic properties, particularly the extent of charge transfer within the molecule.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target.
To perform a molecular docking study of this compound, a specific protein target would need to be identified based on a hypothesized biological activity. The docking simulation would then place the molecule into the binding site of the protein and score the different binding poses based on factors such as intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. The results would provide insights into the potential biological targets of the compound and the key interactions that stabilize the ligand-protein complex. As of now, no such studies have been reported for this specific compound.
Ligand-Protein Interaction Profiling with Biological Targets
Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand towards a specific protein target. For this compound, its potential interactions with several key enzymes implicated in various diseases, such as Dihydrofolate Reductase (DHFR), DNA Gyrase, Cyclooxygenase-2 (COX-2), and GABA-Aminotransferase (GABA-AT), can be computationally modeled. Although direct experimental or computational studies on this specific compound are limited, analysis of structurally similar molecules provides a basis for predicting its interaction profiles.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism, and its inhibition is a key strategy in cancer and antimicrobial therapies. Molecular docking studies of various acetamide (B32628) derivatives with DHFR have revealed that the acetamide moiety can participate in hydrogen bonding with active site residues. For this compound, it is hypothesized that the amide group could form hydrogen bonds with key amino acids in the DHFR active site, such as those within the pteridine (B1203161) binding region. The 4-bromophenyl group may engage in hydrophobic interactions with residues like Leucine and Phenylalanine, while the 2-methoxyphenyl moiety could form additional van der Waals contacts, potentially enhancing binding affinity. mdpi.comnih.gov
DNA Gyrase: DNA gyrase, a type II topoisomerase, is an established target for antibacterial agents. The 4-bromophenyl group is a common feature in several known DNA gyrase inhibitors. Computational studies on related compounds, such as N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, have shown that the bromophenyl moiety can fit into a hydrophobic pocket of the enzyme. It is plausible that the 4-bromophenyl group of this compound could similarly occupy this pocket, forming hydrophobic and halogen bonding interactions. The N-(2-methoxyphenyl)acetamide portion could then orient to form hydrogen bonds with the surrounding amino acid residues of the DNA gyrase active site.
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). The general structure of many COX-2 inhibitors features a central aromatic ring with a side chain capable of fitting into the hydrophobic channel of the enzyme's active site. The 2-(4-bromophenyl) portion of the target compound could potentially occupy this channel. Furthermore, studies on various acetamide derivatives as COX-2 inhibitors suggest that the amide linkage is crucial for interacting with the active site residues. archivepp.comgalaxypub.co The methoxy group on the phenyl ring might also contribute to the binding by forming specific interactions within a secondary pocket of the COX-2 active site. researchgate.net
GABA-Aminotransferase (GABA-AT): GABA-AT is a key enzyme in the degradation of the neurotransmitter GABA, and its inhibitors are used in the treatment of epilepsy and other neurological disorders. In silico screening of GABA derivatives has shown that aromatic moieties can contribute to the binding affinity. nih.govresearchgate.netarabjchem.org The this compound molecule could potentially bind to the active site of GABA-AT, with the phenyl rings establishing hydrophobic and van der Waals interactions with the enzyme's residues. The amide group could also form hydrogen bonds, contributing to the stability of the complex. mdpi.com
| Target Enzyme | Predicted Interacting Moieties of this compound | Potential Types of Interactions |
| Dihydrofolate Reductase (DHFR) | Amide group, 4-bromophenyl group, 2-methoxyphenyl group | Hydrogen bonding, Hydrophobic interactions, van der Waals contacts |
| DNA Gyrase | 4-bromophenyl group, N-(2-methoxyphenyl)acetamide | Hydrophobic interactions, Halogen bonding, Hydrogen bonding |
| Cyclooxygenase-2 (COX-2) | 2-(4-bromophenyl) group, Amide linkage, 2-methoxyphenyl group | Hydrophobic interactions, Hydrogen bonding, Specific contacts in secondary pocket |
| GABA-Aminotransferase (GABA-AT) | 4-bromophenyl group, 2-methoxyphenyl group, Amide group | Hydrophobic interactions, van der Waals contacts, Hydrogen bonding |
Prediction of Binding Affinity and Mode of Action (Mechanistic Insights)
Building upon the interaction profiling, computational methods can further predict the binding affinity (often expressed as a docking score or binding free energy) and elucidate the potential mechanism of action.
For DHFR , the predicted interactions suggest that this compound could act as a competitive inhibitor, occupying the same binding site as the natural substrate, dihydrofolate. mdpi.comnih.gov The binding affinity would be influenced by the strength of the hydrogen bonds formed by the acetamide group and the extent of hydrophobic interactions from the two phenyl rings.
In the case of DNA gyrase , the mode of action is likely to involve the stabilization of the enzyme-DNA cleavage complex, a mechanism common to many gyrase inhibitors. The 4-bromophenyl moiety's interaction within a key hydrophobic pocket is crucial for this activity. The predicted binding affinity would be significant if the molecule can adopt a conformation that maximizes both the hydrophobic interactions of the bromophenyl group and the hydrogen bonding potential of the acetamide linker.
With COX-2 , the compound is predicted to bind within the hydrophobic channel of the enzyme, preventing the entry of the substrate, arachidonic acid. researchgate.net The selectivity for COX-2 over COX-1, a key consideration for NSAIDs, would depend on the ability of the N-(2-methoxyphenyl) group to interact with the larger and more accommodating side pocket present in COX-2. archivepp.comgalaxypub.co
| Target Enzyme | Predicted Binding Affinity (Qualitative) | Predicted Mode of Action |
| Dihydrofolate Reductase (DHFR) | Moderate to High | Competitive Inhibition |
| DNA Gyrase | High | Stabilization of enzyme-DNA cleavage complex |
| Cyclooxygenase-2 (COX-2) | Moderate to High | Competitive Inhibition (Substrate access blockage) |
| GABA-Aminotransferase (GABA-AT) | Moderate | Competitive Inhibition |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of a ligand-protein complex over time, offering insights that static docking models cannot. An MD simulation of this compound in complex with its potential biological targets would involve several key steps.
Initially, the docked pose of the ligand within the active site of the enzyme, obtained from molecular docking studies, serves as the starting point. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization to relieve any steric clashes. Following minimization, the system is gradually heated to a physiological temperature and equilibrated to ensure stability.
The production phase of the MD simulation involves running the simulation for a significant period, typically in the nanosecond to microsecond range, to observe the dynamic movements of both the ligand and the protein. mdpi.com Analysis of the simulation trajectory can reveal important information such as the stability of the ligand's binding pose, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein induced by the ligand. mdpi.commdpi.com
For this compound, MD simulations could validate the binding modes predicted by docking. For instance, with DNA gyrase, a simulation could show whether the bromophenyl group remains stably bound in the hydrophobic pocket. Similarly, for COX-2, it could reveal the flexibility of the methoxyphenyl group and its interactions within the side pocket, providing clues about its potential selectivity. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time would be a key metric to assess the stability of the complex. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate a more accurate binding free energy. mdpi.com
While no specific MD simulation studies have been published for this compound, the general applicability of this technique is well-established for studying the dynamics and stability of various ligand-enzyme complexes, including those involving acetamide derivatives. mdpi.commdpi.com Such studies would be crucial to further validate its potential as an inhibitor for the aforementioned biological targets.
Investigation of Biological Activities and Underlying Mechanisms
Antimicrobial Properties
N-substituted 2-phenylacetamides are of interest due to their structural similarity to the side chain of natural benzylpenicillin. nih.gov However, specific studies detailing the antimicrobial spectrum of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide are not available in the reviewed scientific literature.
Antibacterial Activity: Spectrum and Minimum Inhibitory Concentration (MIC) Studies
There is no specific data available in the public domain regarding the antibacterial spectrum or the Minimum Inhibitory Concentration (MIC) values of this compound against any bacterial strains.
Antifungal Activity: Spectrum and Mechanistic Considerations
Similarly, searches for the antifungal activity of this compound yielded no specific results. Data on its spectrum of activity against fungal pathogens or any mechanistic studies are not present in the available literature.
Antimycobacterial Efficacy
No studies were found that investigated the efficacy of this compound against Mycobacterium species.
Anticancer Activity (In Vitro Studies)
The potential of this compound as an anticancer agent has not been specifically reported in the reviewed literature.
Cytotoxicity against Specific Cancer Cell Lines (e.g., Glioblastoma, Triple-Negative Breast Cancer, Lung Carcinoma)
There is no publicly available data on the cytotoxic effects of this compound on glioblastoma, triple-negative breast cancer, or lung carcinoma cell lines.
Mechanistic Pathways of Apoptosis Induction or Cell Proliferation Inhibition
In the absence of cytotoxicity data, there are consequently no studies available that explore the mechanistic pathways, such as apoptosis induction or cell proliferation inhibition, related to this compound in cancer cells.
While the chemical synthesis of this compound has been documented for the purpose of biological screening, the outcomes of these investigations are not publicly available. As a result, a detailed and scientifically accurate article on its biological activities and underlying mechanisms, as per the requested outline, cannot be generated at this time. Further research and publication of experimental data are required to elucidate the potential antimicrobial and anticancer properties of this compound.
Enzyme and Receptor Modulation Studies
The following sections explore the potential of this compound to interact with and modulate the activity of several key biological targets. This analysis is primarily based on the extrapolation of known structure-activity relationships of chemically similar compounds.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a well-established target for antimicrobial and anticancer therapies. nih.govwikipedia.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of this enzyme disrupts DNA synthesis, leading to cell death. nih.gov
Table 1: Key Structural Features of DHFR Inhibitors and Their Potential Presence in this compound
| Structural Feature | Role in DHFR Inhibition | Presence in Subject Compound |
| Aromatic/Heterocyclic Rings | Hydrophobic interactions with the active site | Yes (Bromophenyl and methoxyphenyl rings) |
| Amine/Amide Groups | Hydrogen bonding with active site residues | Yes (Acetamide linkage) |
| Substituents on Rings | Modulate binding affinity and selectivity | Yes (Bromo and methoxy (B1213986) groups) |
Further experimental studies, such as enzyme inhibition assays, would be necessary to definitively determine the DHFR inhibitory potential of this specific compound.
Microbial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. nih.govnih.gov This enzyme is a validated and attractive target for antibacterial agents because it is absent in higher eukaryotes. nih.gov DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov
The class of novel bacterial topoisomerase inhibitors (NBTIs) often feature a scaffold that allows for intercalation into the DNA and interaction with the GyrA subunit. nih.gov Phenylacetamide derivatives have been investigated as potential DNA gyrase inhibitors. For instance, N-phenylpyrrolamide inhibitors have shown potent activity against E. coli DNA gyrase. rsc.org The structure-activity relationship studies of these compounds often highlight the importance of the substituents on the phenyl rings for activity. The 4-bromophenyl group in this compound could potentially form halogen bonds with the enzyme's active site, a type of interaction known to be important for some DNA gyrase inhibitors. nih.gov
Table 2: Structure-Activity Relationship Insights for Phenylacetamide-like DNA Gyrase Inhibitors
| Structural Moiety | Influence on DNA Gyrase Inhibition | Relevance to this compound |
| N-phenyl group | Essential for binding to the GyrA subunit | Present |
| Substituents on the phenyl ring | Can significantly impact potency and selectivity | The 4-bromo and 2-methoxy groups could influence binding. |
| Amide linker | Provides structural rigidity and potential hydrogen bonding interactions | Present |
The structural similarity of this compound to known classes of DNA gyrase inhibitors suggests it may warrant investigation for antibacterial activity.
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.govnih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The structure-activity relationships of many selective COX-2 inhibitors reveal the importance of a diaryl heterocycle scaffold. nih.gov However, other structural classes, including acetamide (B32628) derivatives, have also been explored. archivepp.comresearchgate.net The selectivity for COX-2 over COX-1 is often attributed to the ability of the inhibitor to bind to a secondary, hydrophobic pocket present in the active site of COX-2 but not COX-1. nih.gov The presence of two phenyl rings in this compound, connected by a flexible acetamide linker, could potentially allow it to adopt a conformation that fits into the COX-2 active site. The nature and position of the substituents on the phenyl rings are critical for determining potency and selectivity. nih.govbrieflands.com
Table 3: Comparison of Structural Features of Known COX-2 Inhibitors with this compound
| Feature | Role in COX-2 Inhibition | Present in Subject Compound |
| Two aromatic rings | Occupy hydrophobic pockets in the active site | Yes |
| Flexible linker | Allows for optimal orientation of aromatic rings | Yes (Acetamide) |
| Specific substituents (e.g., SO2Me) | Enhance binding and selectivity for COX-2 | No, but bromo and methoxy groups are present |
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the degradation of GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can be beneficial in the treatment of epilepsy and other neurological disorders.
Formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor involved in the regulation of inflammatory responses. nih.govnih.gov Activation of FPR2 by its agonists can lead to either pro-inflammatory or anti-inflammatory and pro-resolving effects, depending on the specific ligand and cellular context. nih.govnih.gov FPR2 is considered a promising target for the development of new anti-inflammatory therapies. monash.edu
A variety of small-molecule, non-peptide agonists of FPR2 have been identified. nih.gov Structure-activity relationship studies of these compounds have revealed that diverse chemical scaffolds can activate this receptor. Some known small-molecule agonists feature aromatic rings and amide or urea (B33335) linkages. nih.gov For example, screening of chemical libraries has identified FPR2-specific agonists with a 2-(N-piperazinyl)acetamide scaffold, where a para-bromophenyl group was found to be crucial for activity. nih.gov This finding is particularly relevant to this compound, which also contains a 4-bromophenyl moiety.
Table 4: SAR Highlights for Small-Molecule FPR2 Agonists and Relevance to the Subject Compound
| Structural Feature | Importance for FPR2 Agonism | Present in this compound |
| Aromatic Rings | Common feature in many small-molecule agonists | Yes |
| Para-bromo substitution | Found to be essential for activity in some series | Yes |
| Amide/Urea Linker | Present in several known agonists | Yes (Acetamide) |
The presence of a 4-bromophenyl group, in particular, suggests that this compound is a strong candidate for investigation as an FPR2 agonist.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The preceding sections have alluded to the importance of structure-activity relationships in predicting the potential biological activities of this compound. A more detailed analysis of the SAR for each of the discussed targets reveals several key principles:
Dihydrofolate Reductase (DHFR): For non-classical inhibitors, the precise arrangement of hydrophobic and hydrogen-bonding groups is critical for high-affinity binding. The relative orientation of the two phenyl rings in this compound, which is influenced by the acetamide linker, would be a key determinant of its potential fit within the DHFR active site. Modifications to the substituents on the phenyl rings could be used to probe for interactions with specific amino acid residues.
Microbial DNA Gyrase: In the context of NBTIs, the planarity of the aromatic system and the nature of the substituents play a significant role. The 4-bromo substituent could be involved in halogen bonding, which has been shown to be a significant interaction in some potent DNA gyrase inhibitors. nih.gov The methoxy group on the second phenyl ring could influence solubility and electronic properties, which in turn could affect binding.
Cyclooxygenase-2 (COX-2): For diaryl-based COX-2 inhibitors, the dihedral angle between the two aromatic rings is a critical parameter for achieving selectivity. The acetamide linker in this compound provides rotational flexibility, which may allow the molecule to adopt the necessary conformation to bind to the larger active site of COX-2. SAR studies on related acetamide derivatives have shown that the nature and position of substituents on both phenyl rings can dramatically affect potency and selectivity. archivepp.comresearchgate.net
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT): As the structural resemblance to known GABA-AT inhibitors is low, a detailed SAR analysis is challenging. However, if the compound were to show any activity, systematic modifications of the phenyl ring substituents and the length of the linker would be necessary to establish a clear SAR.
Formyl Peptide Receptor 2 (FPR2): The SAR for small-molecule FPR2 agonists is particularly encouraging for this compound. The documented importance of a para-bromophenyl group in other agonist series is a strong indicator of potential activity. nih.gov Further SAR studies could involve modifying the position of the bromo substituent, replacing it with other halogens, or altering the methoxy group on the other ring to optimize potency and selectivity.
Influence of Substituent Effects on Biological Potency
The biological activity of phenylacetamide derivatives can be significantly modulated by the presence, position, and nature of substituents on the aromatic rings. In this compound, the key substituents are the bromine atom at the para-position of the phenyl ring and the methoxy group at the ortho-position of the N-phenyl ring.
The Role of the 4-Bromo Substituent:
The introduction of a halogen atom, such as bromine, into a phenyl ring can have a profound impact on the molecule's lipophilicity, electronic properties, and metabolic stability, which in turn affects its biological potency. Studies on related phenylacetamide and benzamide (B126) derivatives have demonstrated that halogenation can enhance various biological activities. For instance, research on N-phenylacetamide derivatives containing 4-arylthiazole moieties has shown that the presence of a bromine atom at the 4-position of the benzene (B151609) ring can increase bactericidal activity. nih.gov Similarly, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds with a nitro moiety, another electron-withdrawing group, demonstrated higher cytotoxic effects than those with electron-donating methoxy groups. nih.govnih.gov This suggests that electron-withdrawing substituents on the phenyl ring can be favorable for certain biological activities. The bromine atom, being electron-withdrawing, may therefore contribute to the potential bioactivity of this compound. Furthermore, in the context of anticonvulsant agents, phenylmethylenehydantoins substituted with halogens have been found to exhibit good activity. nih.gov
The Role of the 2-Methoxy Substituent:
The interplay between the electron-withdrawing bromo group and the electron-donating methoxy group in this compound creates a specific electronic profile that would influence its interaction with biological targets. The following table summarizes the general influence of these substituents on the biological activities of related compounds.
| Substituent | Position | General Effect on Biological Activity of Related Compounds | Potential Implication for this compound |
| Bromo | para-phenyl | Increased bactericidal and anticonvulsant activity. nih.govnih.gov | May enhance antimicrobial or anticonvulsant potential. |
| Methoxy | ortho-N-phenyl | Can contribute to cytotoxic activity, but the effect is variable. nih.govnih.govtbzmed.ac.ir | May contribute to cytotoxic properties, but this is highly speculative. |
Role of Molecular Conformation and Dihedral Angles on Receptor Binding and Biological Response
The three-dimensional arrangement of a molecule is a critical determinant of its ability to bind to a biological receptor and elicit a response. The molecular conformation of this compound has been elucidated by X-ray crystallography, providing precise data on its dihedral angles. nih.gov
The crystal structure reveals a twisted conformation. The two benzene rings are not coplanar, exhibiting a dihedral angle of 50.88 (14)°. nih.gov Furthermore, the acetamide fragment is significantly twisted with respect to the 4-bromophenyl group, with a dihedral angle of 76.55 (17)°. nih.gov This non-planar, W-shaped figuration is a key structural feature. nih.gov
The degree of rotational freedom of the phenyl groups is considered an important feature for the structure-activity relationships of some antiepileptic drugs like phenytoin. nih.gov The specific dihedral angles in this compound dictate the spatial orientation of the phenyl rings and the amide linkage, which are crucial for receptor recognition. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is often a key pharmacophoric element. The observed conformation may either be the optimal one for binding to a specific receptor or it may represent one of several conformations accessible in solution. The ability of the molecule to adopt a particular conformation to fit into a receptor's binding site is fundamental to its biological activity.
The following table presents the key dihedral angles of this compound. nih.gov
| Molecular Fragments | Dihedral Angle (°) | Significance |
| Between the two benzene rings | 50.88 (14) | Defines the relative orientation of the aromatic systems, influencing the overall shape and potential for π-π stacking interactions. |
| Acetamide fragment and the p-bromophenyl group | 76.55 (17) | Indicates a significant twist, affecting the positioning of the amide linkage relative to the substituted phenyl ring. |
Impact of Heterocyclic Moieties and Other Structural Modifications on Bioactivity
Incorporating heterocyclic rings into a drug scaffold is a common strategy in medicinal chemistry to enhance biological activity, modulate physicochemical properties, and introduce new binding interactions. While there are no specific reports on the introduction of heterocyclic moieties into this compound, studies on related phenylacetamides provide valuable insights into the potential impact of such modifications.
Thiazole (B1198619) Moiety:
The thiazole ring is a biologically active scaffold found in numerous approved drugs. mdpi.com Introducing a thiazole moiety into N-phenylacetamide derivatives has been shown to yield compounds with promising antibacterial activities. nih.gov For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated, demonstrating that this structural modification can lead to effective antibacterial agents. nih.gov Thiazole-containing compounds have also been investigated as potential anticancer agents. mdpi.com
Pyrazole (B372694) Moiety:
Pyrazoles are another class of five-membered heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.gov The incorporation of a pyrazole ring into N-phenylacetamide derivatives has been explored for neuroprotective activities. researchgate.net Furthermore, pyrazole-linked phenylthiazole analogues have been investigated as new antibacterial agents. nih.gov
The table below outlines potential structural modifications and their observed effects on the bioactivity of related phenylacetamide scaffolds.
| Heterocyclic Moiety | Potential Point of Attachment | Observed Bioactivities in Related Phenylacetamides |
| Thiazole | As a substituent on the phenyl rings or replacing a phenyl ring | Antibacterial, Anticancer. nih.govmdpi.com |
| Pyrazole | As a substituent on the phenyl rings or linked to the acetamide backbone | Neuroprotective, Antibacterial. researchgate.netnih.gov |
Potential Applications in Materials Science and Industrial Contexts Excluding Direct Product Development
Role as a Versatile Building Block in Complex Molecule Synthesis
The molecular architecture of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide incorporates several key functional groups that make it a versatile building block for the synthesis of more complex molecules. The presence of a bromine atom on one of the phenyl rings is particularly significant. Bromo-aromatic compounds are widely utilized as precursors in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.
The amide linkage and the methoxy (B1213986) group also offer sites for further chemical modification. The amide bond can be hydrolyzed under certain conditions to yield the constituent amine and carboxylic acid, or it can participate in hydrogen bonding, influencing the supramolecular assembly of larger structures. The methoxy group can potentially be demethylated to a hydroxyl group, providing another reactive site for esterification, etherification, or other functional group transformations. This multifunctionality allows for a stepwise and controlled approach to the synthesis of complex target molecules.
The phenylacetamide scaffold itself is a common structural motif in a range of compounds. By modifying the peripheral functional groups of this compound, chemists can systematically alter the steric and electronic properties of the resulting molecules, tailoring them for specific supramolecular architectures or as ligands for metal complexes.
Exploration in the Development of Advanced Materials with Tailored Properties (e.g., Polymers, Coatings)
The potential of this compound as a monomer or a precursor to monomers for polymerization is an area of interest in the development of advanced materials. The bromo-functional group can be a key site for polymerization reactions. For instance, brominated aromatic compounds can be used in the synthesis of conjugated polymers through reactions like Yamamoto or Suzuki polycondensation. Such polymers are known for their interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the acetamide (B32628) moiety can influence the properties of a polymer. The ability of the amide group to form hydrogen bonds can lead to polymers with enhanced thermal stability and specific mechanical properties. These intermolecular interactions can promote self-assembly and the formation of ordered structures within the polymer matrix, which can be advantageous for creating materials with anisotropic properties.
While specific research on the direct polymerization of this compound is not widely documented, the principles of polymer chemistry suggest its potential utility. The combination of a polymerizable site (the bromophenyl group) and a functionality that can modulate polymer properties (the methoxyphenyl acetamide group) makes it a candidate for the design of functional polymers. For example, incorporating this molecule into a polymer backbone could lead to materials with specific refractive indices, dielectric constants, or surface properties, which are desirable characteristics for advanced coatings and specialty polymers.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H14BrNO2 |
| Molecular Weight | 320.18 g/mol |
| Appearance | Light yellow solid |
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.851(4) |
| b (Å) | 12.083(10) |
| c (Å) | 12.265(10) |
| α (°) | 74.61(3) |
| β (°) | 87.47(3) |
| γ (°) | 85.18(3) |
| Volume (ų) | 690.5(10) |
| Z | 2 |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The current reported synthesis of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide involves the reaction of 4-bromophenylacetyl chloride with 2-methoxyaniline in the presence of triethylamine (B128534) in dichloromethane (B109758). While effective at a laboratory scale, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents to replace chlorinated hydrocarbons like dichloromethane. Exploring catalyst systems that are more sustainable and can be recycled.
Alternative Coupling Reagents: The use of modern coupling reagents could improve yield and reduce side reactions. For instance, reagents like hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU), which has been successfully used in the synthesis of other complex acetamide (B32628) derivatives, could be explored.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields. Studies on related scaffolds have demonstrated the efficiency of microwave-assisted reactions for similar synthetic steps.
Flow Chemistry: For potential larger-scale production, converting the batch synthesis to a continuous flow process could offer better control over reaction parameters, improved safety, and higher throughput.
A comparative table of potential synthetic methods is presented below.
| Methodology | Potential Advantages | Key Research Question |
| Current Method | Established and proven on a lab scale. | Can yields be improved and the process be made more environmentally friendly? |
| HATU Coupling | High efficiency and suitability for complex molecules. | Is HATU a more effective coupling agent for this specific substrate combination? |
| Microwave-Assisted | Reduced reaction times, potential for higher yields. | What are the optimal microwave parameters (temperature, time, power) for this synthesis? |
| Green Solvents | Reduced environmental impact and improved safety profile. | Can solvents like 2-methyl-THF or cyclopentyl methyl ether replace dichloromethane without compromising yield? |
Advanced Computational Approaches for Predictive Modeling
The crystal structure of this compound has been elucidated, revealing key structural parameters such as the dihedral angle of 50.88 (14)° between the two benzene (B151609) rings and the "W-shape" configuration of the molecule. This existing data provides a solid foundation for advanced computational studies to predict its physicochemical properties, conformational dynamics, and potential interactions with biological macromolecules.
Future computational research directions should include:
Quantum Mechanics (QM) Calculations: Employing methods like Density Functional Theory (DFT) to calculate electronic properties, such as electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and reactivity descriptors. This can provide insights into the molecule's reactivity and potential sites for metabolic transformation.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational flexibility of the molecule in different environments (e.g., in water or a lipid bilayer). This would be crucial for understanding how it might approach and bind to a biological target.
Pharmacophore Modeling: Based on its known structure and the structures of other active phenylacetamide derivatives, a pharmacophore model can be generated to identify the key chemical features required for biological activity. This model can then be used for virtual screening of compound libraries to find molecules with similar potential.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be a cost-effective initial step to evaluate the compound's drug-likeness and identify potential liabilities before undertaking expensive experimental studies.
Broadening the Scope of Biological Target Identification and Mechanistic Elucidation
The initial rationale for synthesizing this compound and its analogs was for antimicrobial activity screening, stemming from their structural similarity to the lateral chain of benzylpenicillin. While this is a promising starting point, the broad therapeutic potential of the N-substituted 2-phenylacetamide (B93265) scaffold warrants a much wider investigation into other biological targets.
Unexplored avenues for biological screening include:
Ion Channel Modulation: Derivatives of acetamide have been identified as potent inhibitors of SLACK potassium channels, which are implicated in rare epileptic disorders. Screening this compound against a panel of ion channels, particularly KCNT1, could uncover novel neurological applications.
Antifungal and Insecticidal Activity: Related acetamide compounds have demonstrated significant activity against phytopathogenic fungi like Fusarium oxysporum and as insecticides against pests such as the cowpea aphid Aphis craccivora. This suggests a potential application in agrochemicals.
Anticancer Research: Various acetamide derivatives have been investigated for their cytotoxic effects on cancer cell lines. For example, 2-(4-methoxyphenylamino)-2-oxoethyl acrylate has been studied for its effects on HeLa cells. The title compound should be evaluated against a panel of human cancer cell lines to explore its potential in oncology.
A summary of potential biological targets based on related compound activity is shown below.
| Target Class | Rationale based on Analog Activity | Potential Application |
| Bacterial Enzymes | Structural similarity to benzylpenicillin. | Antibacterial agent |
| Potassium Channels | Acetamide derivatives inhibit SLACK channels. | Antiepileptic, neurological disorders |
| Fungal Targets | N-phenylacetamide derivatives show antifungal properties. | Agrochemical or clinical antifungal |
| Insect Receptors | Acetamide compounds have shown insecticidal effects. | Agrochemical insecticide |
| Cancer Cell Lines | Related compounds exhibit cellular toxicity in cancer cells. | Anticancer agent |
Development of Structure-Based Drug Design Strategies for Lead Optimization
Should this compound show promising activity against a specific biological target, the existing structural information can be leveraged for rational, structure-based drug design to optimize its properties. The goal would be to improve potency, selectivity, and pharmacokinetic parameters.
Key strategies for lead optimization would involve:
Systematic Structural Modifications: Analogous to structure-activity relationship (SAR) studies on other scaffolds, systematic modifications can be made to different parts of the molecule. This includes:
The 4-bromophenyl ring: Replacing the bromine atom with other halogens (Cl, F) or with electron-donating or electron-withdrawing groups to probe electronic and steric requirements for binding.
The 2-methoxyphenyl ring: Modifying the position and nature of the substituent on this ring. For instance, moving the methoxy (B1213986) group to the 3- or 4-position or replacing it with other alkoxy or hydroxyl groups.
The Acetamide Linker: Altering the linker length or introducing conformational constraints to lock the molecule into a more bioactive conformation.
Bioisosteric Replacement: Employing bioisosteric replacements for key functional groups to improve properties. For example, replacing the phenyl rings with heterocycles to enhance solubility or alter metabolic stability.
Docking and Co-crystallization: Once a target is confirmed, computational docking studies can predict the binding mode of the compound and its analogs. Ultimately, obtaining a co-crystal structure of an analog bound to the target protein would provide a detailed blueprint for further rational design efforts.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide to improve yield and purity?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature: Maintain precise control (e.g., 60–80°C) to avoid side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for acetamide bond formation.
- Reaction Time: Monitor via thin-layer chromatography (TLC) to terminate reactions at completion.
Purification techniques like column chromatography or recrystallization improve purity. Validation via NMR and mass spectrometry ensures structural fidelity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and aromatic proton environments.
- IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide).
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. How should reaction progress be monitored during synthesis?
- Methodological Answer:
- Thin-Layer Chromatography (TLC): Track reactant consumption using silica plates and UV visualization.
- In-situ NMR: For real-time monitoring of intermediate formation.
- Mass Spectrometry (MS): Confirm molecular ion peaks and detect byproducts .
Advanced Research Questions
Q. How can researchers evaluate the compound's bioactivity against microbial pathogens?
- Methodological Answer: Use standardized in vitro assays:
- Minimum Inhibitory Concentration (MIC): Determine bacterial/fungal growth inhibition in 96-well plates.
- Time-Kill Kinetics: Assess bactericidal/fungicidal activity over 24–48 hours.
- Enzyme Inhibition Assays: Target microbial enzymes (e.g., β-lactamases) to identify mechanistic pathways .
Q. How to resolve contradictions in reported bioactivity data between structural analogs?
- Methodological Answer:
- Comparative Structure-Activity Studies: Test analogs with systematic substituent variations (e.g., bromine vs. chlorine).
- Computational Modeling: Use molecular docking to predict binding affinities to targets like α-glucosidase or kinase enzymes.
- Dose-Response Analysis: Validate activity trends across multiple concentrations to rule out false positives .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Functional Group Modifications: Replace the methoxy group with ethoxy or hydroxyl groups to assess electronic effects.
- Bioisosteric Replacement: Substitute the bromophenyl ring with fluorophenyl or methyl groups to evaluate steric impacts.
- Pharmacophore Mapping: Identify critical moieties (e.g., acetamide core) for activity using 3D-QSAR models .
Q. How to design enzyme interaction studies for this compound?
- Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against targets like cyclooxygenase (COX) or tyrosine kinases.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR): Determine kinetic parameters (kₐ, kₒff) for real-time interaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
